Product packaging for IODOACETAMIDE, [1-14C](Cat. No.:CAS No. 19333-30-3)

IODOACETAMIDE, [1-14C]

Cat. No.: B579411
CAS No.: 19333-30-3
M. Wt: 186.957
InChI Key: PGLTVOMIXTUURA-HQMMCQRPSA-N
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Description

Significance of Cysteine Thiol Alkylation in Protein Science

The alkylation of cysteine residues is a cornerstone technique in protein science with several important applications. creative-proteomics.com Cysteine, an amino acid containing a thiol (-SH) group, is highly reactive and can form disulfide bonds, which are crucial for the tertiary structure and stability of many proteins. nih.govrsc.org

Key applications of cysteine thiol alkylation include:

Preventing Disulfide Bond Formation: In many proteomic workflows, proteins are denatured and their disulfide bonds are reduced to linear chains. Alkylating the resulting free cysteine thiols with agents like iodoacetamide (B48618) prevents them from re-forming disulfide bonds, which could otherwise interfere with subsequent analysis, such as enzymatic digestion and mass spectrometry. creative-proteomics.comresearchgate.net This process, often referred to as "capping," ensures that proteins remain in their reduced state. promega.com

Protein Structure and Folding Studies: By selectively modifying cysteine residues, researchers can investigate their role in protein folding pathways and conformational changes. creative-proteomics.com This can help in trapping and identifying specific folding intermediates. creative-proteomics.com

Mass Spectrometry-Based Proteomics: Alkylation is an essential step in sample preparation for mass spectrometry. creative-proteomics.comresearchgate.net By blocking the reactive thiol groups, it ensures accurate protein identification and quantification. creative-proteomics.com The covalent addition of a carbamidomethyl group by iodoacetamide results in a predictable mass shift of 57.07 Da. thermofisher.com

Site-Specific Labeling: Due to the relatively low abundance of cysteine compared to other amino acids, it is often possible to achieve site-specific labeling of proteins. thermofisher.com This is particularly valuable for studying the function of specific cysteine residues within a protein. thermofisher.com

The Role of Radiolabeled [1-14C] Iodoacetamide as a Research Probe

The incorporation of a carbon-14 (B1195169) isotope into the iodoacetamide molecule provides a powerful tool for detection and quantification. researchgate.net The beta radiation emitted by [1-14C] can be readily detected by techniques such as liquid scintillation counting or autoradiography.

Key research applications of Iodoacetamide, [1-14C] include:

Quantitative Analysis of Cysteine Reactivity: The radioactivity of [1-14C] allows for precise measurement of the number of accessible and reactive cysteine residues in a protein. By incubating a protein with a known concentration and specific activity of Iodoacetamide, [1-14C], and then measuring the incorporated radioactivity, researchers can determine the stoichiometry of the reaction.

Peptide Mapping and Protein Identification: After a protein is labeled with Iodoacetamide, [1-14C] and subsequently digested into smaller peptide fragments, the radioactive peptides can be easily identified and isolated for further analysis, such as amino acid sequencing. nih.gov This helps in pinpointing the exact location of the modified cysteine residues within the protein's sequence. nih.gov

Studying Enzyme Mechanisms: Iodoacetamide can act as an irreversible inhibitor of enzymes that have a critical cysteine residue in their active site. solubilityofthings.com Using the [1-14C]-labeled compound allows for the quantification of this inhibition and can help elucidate the role of the cysteine in the catalytic mechanism.

Tracing and Quantification in Complex Biological Samples: The high sensitivity of radiolabeling makes it possible to detect and quantify labeled proteins even in complex mixtures, such as cell lysates. nih.gov This is advantageous in studies where the protein of interest is present in low abundance.

Iodoacetamide, [1-14C] has been utilized in various specific research contexts, such as studying the interaction of drugs with tubulin and characterizing metallothionein (B12644479) proteins. researchgate.netacs.org For instance, studies have used Iodoacetamide, [1-14C] to label cysteine residues on the Ca(2+)-ATPase in sarcoplasmic reticulum vesicles to identify specific reactive sites. nih.gov Another application demonstrated that iodoacetamide labeling could confirm the number of free cysteine residues in a cell-free synthesized protein. researchgate.net

Interactive Data Table: Properties of Iodoacetamide

PropertyValueSource
Chemical Name 2-Iodoacetamide guidechem.com
CAS Number 144-48-9 guidechem.comthermofisher.com
CAS Number [1-14C] 19333-30-3 guidechem.comlookchem.com
Molecular Formula C₂H₄INO guidechem.comthermofisher.comguidechem.com
Molecular Weight 184.96 g/mol guidechem.comthermofisher.comguidechem.com
Melting Point 92-95 °C guidechem.com
Boiling Point 297.1 °C guidechem.com
Appearance White solid thermofisher.com

Properties

CAS No.

19333-30-3

Molecular Formula

C2H4INO

Molecular Weight

186.957

IUPAC Name

2-iodoacetamide

InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i2+2

InChI Key

PGLTVOMIXTUURA-HQMMCQRPSA-N

SMILES

C(C(=O)N)I

Origin of Product

United States

Mechanistic Basis of Iodoacetamide Mediated Biomolecule Modification

Covalent Alkylation of Cysteine Residues: S-Carboxyamidomethylation

The primary reaction mediated by iodoacetamide (B48618) is the alkylation of cysteine residues, a process known as S-carboxyamidomethylation. This modification is fundamental to many of its applications in protein chemistry.

Specificity and Reactivity Towards Thiol Groups

Iodoacetamide exhibits a pronounced specificity for the thiol (-SH) groups of cysteine residues. creative-proteomics.comabcam.cominterchim.fr This reactivity is attributed to the high nucleophilicity of the thiolate anion (S-), which readily attacks the electrophilic carbon atom of iodoacetamide, displacing the iodine atom and forming a stable thioether bond. creative-proteomics.comthermofisher.com This irreversible reaction effectively "caps" the cysteine residue, preventing the formation of disulfide bonds and preserving the reduced state of the protein. creative-proteomics.comwikipedia.org

The reaction rate is pH-dependent, with optimal conditions typically occurring at a slightly alkaline pH of 7.5 to 8.5, which facilitates the deprotonation of the thiol group to the more reactive thiolate anion. sigmaaldrich.comnih.gov However, the reactivity of individual cysteine residues can be influenced by their local microenvironment within the protein structure, including solvent accessibility and the proximity of other charged or polar groups. chemrxiv.orgnih.gov For instance, studies on Escherichia coli thioredoxin revealed that the pKa of a specific cysteine residue (Cys-32) was abnormally low, leading to enhanced reactivity with iodoacetamide. nih.gov

The specificity of iodoacetamide for cysteine is not absolute. Under certain conditions, such as in the absence of accessible thiols or at different pH values, it can also react with other amino acid residues, albeit at a much slower rate. abcam.cominterchim.frthermofisher.com

Irreversible Enzyme Inhibition Mechanisms

The alkylating property of iodoacetamide, including its [1-14C] labeled form, makes it a potent irreversible inhibitor of a wide range of enzymes, particularly those that rely on a cysteine residue for their catalytic activity. wikipedia.orgmpbio.comubpbio.com

Active Site Cysteine Modification

Many enzymes, including cysteine proteases, dehydrogenases, and phosphatases, possess a highly reactive cysteine residue within their active site that is crucial for catalysis. wikipedia.orgulab360.comfrontiersin.org Iodoacetamide irreversibly inhibits these enzymes by covalently modifying this catalytic cysteine. interchim.frwikipedia.org This modification, S-carboxyamidomethylation, sterically hinders substrate binding and/or directly eliminates the nucleophilic thiol group required for the enzymatic reaction.

The use of radiolabeled iodoacetamide, such as Iodoacetamide, [1-14C], has been instrumental in identifying and quantifying these essential cysteine residues. For example, studies on chicken liver fatty acid synthase utilized iodo[14C]acetamide to demonstrate that modification of a specific cysteine-SH site in the condensing enzyme was sufficient to inhibit its activity. portlandpress.com Similarly, [1-14C]iodoacetamide was used to identify the specific cysteine residues (Cys113, Cys195, and Cys421) in human placental S-adenosylhomocysteine hydrolase that are susceptible to modification. nih.gov In the case of hydrogenase from Thiocapsa roseopersicina, incubation with iodo[1-14C]acetamide led to the radioactive labeling of the large subunit, confirming that cysteine residues were the site of alkylation and that this modification was responsible for the irreversible inhibition of the enzyme. nih.gov

Non-Cysteine Residue Interactions and Off-Target Alkylation

While iodoacetamide is highly selective for cysteine residues, it can also modify other amino acid residues, leading to off-target alkylation and potential misinterpretation of experimental results. matrixscience.comnih.gov These side reactions are generally less favorable and occur at slower rates than cysteine alkylation. abcam.cominterchim.fr

Under specific conditions, iodoacetamide can alkylate the side chains of several other amino acids. thermofisher.comresearchgate.net

Histidine: The imidazole (B134444) ring of histidine can be alkylated by iodoacetamide, particularly at pH values above 5. nih.govresearchgate.net This reaction is notably slower than with cysteine. abcam.cominterchim.fr The specific alkylation of histidine-12 in the active site of ribonuclease by iodoacetamide has been well-documented. researchgate.netnih.gov

Lysine (B10760008): The ε-amino group of lysine can be modified, especially at alkaline pH. creative-proteomics.comthermofisher.com

Methionine: The thioether group of methionine is susceptible to alkylation, a reaction that is largely independent of pH. nih.govacs.orgnih.gov This can lead to the formation of S-carbamidomethylmethionine, which can complicate mass spectrometry analysis. nih.gov

Aspartate and Glutamate (B1630785): The carboxyl groups of aspartate and glutamate can also be alkylated by iodoacetamide, though this is generally a less common side reaction. thermofisher.com

The extent of these side reactions can be influenced by factors such as the concentration of iodoacetamide, temperature, and reaction time. nih.govrsc.org

The α-amino group at the N-terminus of a peptide or protein can also be a target for alkylation by iodoacetamide. thermofisher.commatrixscience.com This modification has been observed to be a common occurrence, particularly when iodoacetamide is present in excess or during prolonged incubation times. matrixscience.com Studies have shown that N-terminal alkylation can be a significant side reaction in proteomic workflows. matrixscience.comnih.gov

Table 1: Reactivity of Iodoacetamide with Amino Acid Residues

Amino Acid Functional Group Reactivity with Iodoacetamide Conditions Favoring Reaction
Cysteine Thiol (-SH) High Slightly alkaline pH (7.5-8.5) sigmaaldrich.com
Histidine Imidazole ring Moderate pH > 5 nih.govresearchgate.net
Methionine Thioether Moderate Largely pH-independent nih.govacs.orgnih.gov
Lysine ε-amino group Low Alkaline pH creative-proteomics.comthermofisher.com
Aspartate Carboxyl group Low Generally less common thermofisher.com
Glutamate Carboxyl group Low Generally less common thermofisher.com
N-terminus α-amino group Variable Excess iodoacetamide, prolonged incubation matrixscience.comnih.gov

Table 2: Research Findings on Iodoacetamide, [1-14C] Modification

Enzyme/Protein Organism Finding Reference
Fatty Acid Synthase Chicken Liver Modification of one cysteine-SH site in the condensing enzyme with iodo[14C]acetamide led to inhibition. portlandpress.com portlandpress.com
S-adenosylhomocysteine hydrolase Human Placenta [1-14C]iodoacetamide identified three modifiable cysteine residues: Cys113, Cys195, and Cys421. nih.gov nih.gov
Hydrogenase Thiocapsa roseopersicina Incubation with iodo[1-14C]acetamide resulted in radioactive labeling of the large subunit, confirming cysteine alkylation and irreversible inhibition. nih.gov nih.gov
Thioredoxin Escherichia coli [14C]iodoacetic acid (a related compound) was used to label the more reactive Cys-32. nih.gov nih.gov

Applications of 1 14c Iodoacetamide in Protein Research and Proteomics

Quantification of Protein Thiol Groups and Modification Stoichiometry

[1-14C] Iodoacetamide (B48618) is instrumental in quantifying the number of accessible cysteine residues and determining the stoichiometry of their modification within a protein.

Determination of Accessible Cysteine Residues Using [1-14C] Iodoacetamide

The reactivity of iodoacetamide is directed towards the thiol group of cysteine residues, allowing for the determination of those residues that are exposed on the protein's surface or within accessible regions. Under native conditions, only a subset of cysteine residues may be available for modification. For instance, in oat phytochrome (B1172217) A, only two cysteines (Cys-158 and Cys-311) in the N-terminal domain and six in the C-terminal domain (Cys-715, Cys-774, Cys-809, Cys-869, Cys-961, and Cys-995) were readily modified by [1-14C] iodoacetamide. acs.org Conversely, other cysteine residues could only be labeled after denaturation of the protein, indicating they are buried within the protein's core. acs.org

This differential labeling approach, often coupled with techniques like peptide mapping and mass spectrometry, provides a detailed topographical map of the protein surface. acs.orgnih.gov For example, in bovine serum albumin (BSA), which has 35 cysteine residues, only one is a free thiol, while the others are involved in disulfide bonds. nih.gov Using [1-14C] iodoacetamide, researchers can specifically label this single accessible cysteine. nih.gov

A summary of accessible cysteine residues identified using [1-14C] iodoacetamide in various proteins is presented below:

ProteinTotal CysteinesAccessible Cysteines (Native)Experimental ConditionsReference
Oat Phytochrome A 22Cys-158, Cys-311, Cys-715, Cys-774, Cys-809, Cys-869, Cys-961, Cys-995Native conditions acs.org
Bovine Serum Albumin (BSA) 351 (Cys-58)Native conditions nih.gov
Human Placental S-adenosylhomocysteine (AdoHcy) hydrolase 10 per subunit3 (Cys-113, Cys-195, Cys-421)Inactivated with 5,5'-dithiobis(2-nitrobenzoic acid) nih.gov
Cytosolic Phospholipase A2 (cPLA2) 92.8 equivalents (in absence of DTT)pH 8.03, 37°C nih.gov
T7 RNA Polymerase 125Native enzyme umass.edu

Stoichiometric Labeling of Protein Subunits

By quantifying the amount of [1-14C] iodoacetamide incorporated per mole of protein, researchers can determine the number of reactive cysteine residues per subunit. This information is crucial for understanding the subunit composition and stoichiometry of multimeric proteins.

In the study of F1 adenosine (B11128) triphosphatase from Escherichia coli, labeling with [1-14C] iodoacetamide revealed the distribution of sulfhydryl groups among its subunits: 11.9 in α, 3.1 in β, 1.9 in γ, and 1.8 in δ subunits per molecule of ATPase. nih.gov This data, combined with other methods, allowed for the calculation of an α3β3γδ subunit stoichiometry. nih.gov Similarly, for fatty acid synthase, the binding of approximately 1.2 carboxamidomethyl groups per subunit, as determined using [1-14C] iodoacetamide, resulted in complete enzyme inhibition, suggesting one condensation domain per subunit. nih.gov

The following table summarizes stoichiometric labeling data for several proteins:

ProteinSubunit StoichiometryMoles of [1-14C] Iodoacetamide per Subunit for InactivationKey FindingReference
Fatty acid synthase Dimer of identical subunits~1.2One condensation domain per subunit. nih.gov
E. coli F1 ATPase α3β3γδNot applicable for inactivationDetermined sulfhydryl distribution per subunit. nih.gov
Human Placental AdoHcy hydrolase Tetramer~2Complete inactivation with modification of 3 cysteines. nih.govresearchgate.net
T7 RNA Polymerase Monomer~1.2Inactivation correlates with labeling of specific cysteines. umass.edu

Identification of Essential Cysteine Residues in Enzyme Catalysis and Function

Active Site Mapping via [1-14C] Iodoacetamide Labeling

By labeling an enzyme with [1-14C] iodoacetamide and subsequently digesting the protein and sequencing the radioactive peptides, researchers can pinpoint the exact location of modified cysteine residues within the enzyme's active site. nih.govpnas.org

For example, in fatty acid synthase, preincubation with acetyl-CoA, but not malonyl-CoA, protected the enzyme from inactivation by iodoacetamide, suggesting that the modification occurs at the primer-binding thiol group in the condensation active site. nih.gov Subsequent analysis of the [1-14C] iodoacetamide-labeled peptides confirmed this and allowed for the sequencing of the active site peptide. nih.gov In another study on mammalian thioredoxin reductase, [1-14C] iodoacetamide was used to alkylate reduced cysteine and selenocysteine (B57510) residues, leading to the identification of the active site peptides. pnas.orgnih.gov

Correlation of Cysteine Modification with Enzyme Inactivation Kinetics

The relationship between the extent of cysteine modification by [1-14C] iodoacetamide and the loss of enzyme activity provides strong evidence for the essentiality of the modified residue(s). A direct correlation, where the rate of inactivation mirrors the rate of label incorporation, indicates that the modified cysteine is critical for catalysis.

In the case of fatty acid synthase, the enzyme was inactivated by iodoacetamide with a second-order rate constant of 1.3 M⁻¹s⁻¹ at pH 6.0 and 25°C. nih.gov The inactivation was directly linked to the modification of a specific cysteine in the condensation domain. nih.gov Similarly, for human placental S-adenosylhomocysteine hydrolase, modification of three out of ten cysteine residues per subunit with [1-14C] iodoacetamide led to complete inactivation. nih.gov The kinetics of inactivation by thiol-modifying reagents followed pseudo-first-order kinetics. nih.gov

Research findings on enzyme inactivation by [1-14C] iodoacetamide are summarized below:

EnzymeInactivation KineticsCorrelation with Cysteine ModificationKey ConclusionReference
Fatty acid synthase Second-order rate constant of 1.3 M⁻¹s⁻¹Complete inhibition upon binding of ~1.2 carboxamidomethyl groups per subunit.Iodoacetamide modifies the primer-binding thiol group at the condensation active site. nih.gov
Human Placental AdoHcy hydrolase Pseudo-first-orderComplete inactivation upon modification of three specific cysteine residues.Cys-195 is crucial for catalytic activity. nih.gov
Cytosolic Phospholipase A2 (cPLA2) Complete loss of activityIncorporation of a single equivalent of [1-14C] iodoacetamide at pH 9.5.Cys-324 is the primary site of inactivating modification. nih.gov

Site-Directed Mutagenesis Studies in Conjunction with [1-14C] Iodoacetamide Labeling

Combining chemical modification with site-directed mutagenesis provides a powerful and definitive approach to elucidating the role of specific cysteine residues. Site-directed mutagenesis allows researchers to replace a specific cysteine with another amino acid, and the functional consequences of this mutation can then be assessed. wikipedia.org

In the study of human placental S-adenosylhomocysteine hydrolase, three cysteine residues (Cys-113, Cys-195, and Cys-421) were identified by [1-14C] iodoacetamide labeling. nih.gov To confirm their roles, site-directed mutagenesis was employed. Mutants of Cys-113 and Cys-421 had activities similar to the wild-type enzyme. nih.gov However, mutants of Cys-195 showed drastically reduced enzyme activity, confirming its importance in catalysis. nih.gov Similarly, in mammalian thioredoxin reductase, a mutant where the active site selenocysteine was replaced with cysteine was studied using [1-14C] iodoacetamide to understand the roles of the individual residues in the active site. pnas.orgnih.gov

Analysis of Protein Conformational States and Thiol-Disulfide Status

The radiolabeled compound [1-14C] Iodoacetamide is a pivotal tool for investigating the thiol-disulfide status of proteins, which is intrinsically linked to their conformational states and functional regulation. Its ability to covalently bind to free sulfhydryl groups allows for the specific tagging and quantification of cysteine residues, providing deep insights into their oxidative state under various physiological and pathological conditions.

Probing Reversible Thiol Modifications (e.g., Disulfide Bonds, Sulfenic Acids)

A key application of [1-14C] Iodoacetamide is in differential thiol-trapping techniques designed to globally monitor the in vivo thiol status of cellular proteins. plos.orgumich.edu This method distinguishes between cysteine residues that are in a reduced state (free thiols) and those that have undergone reversible oxidation to form disulfide bonds or sulfenic acids. plos.orgumich.edunih.gov

The experimental workflow is a sequential two-step alkylation process:

Blocking of Free Thiols : Initially, all accessible, reduced thiol groups in a protein sample are blocked by alkylation with a non-radioactive ("cold") iodoacetamide under denaturing conditions. plos.org This step ensures that only the cysteines that were originally in a reduced state are rendered unreactive for the subsequent labeling step.

Reduction and Radiolabeling : Following the initial blocking, the protein sample is treated with a reducing agent, such as Dithiothreitol (B142953) (DTT), to break any reversible oxidative modifications like disulfide bonds and reduce sulfenic acids. plos.orgplos.org This process exposes new thiol groups that were previously oxidized. These newly accessible thiols are then specifically and irreversibly alkylated with [1-14C] Iodoacetamide.

Therefore, the incorporation of the 14C radiolabel is directly proportional to the amount of protein that originally contained reversible thiol modifications. plos.orgplos.org By separating the proteins using two-dimensional gel electrophoresis (2-DE) and quantifying the radioactivity of each protein spot, researchers can identify and measure the extent of oxidative modification for individual proteins within the proteome. umich.edu High ratios of 14C activity to protein amount indicate a significant level of in vivo thiol modification. plos.orgplos.org

Monitoring Oxidative Stress-Induced Protein Thiol Changes

The differential thiol-trapping technique utilizing [1-14C] Iodoacetamide is particularly powerful for studying the effects of oxidative stress on the proteome. plos.orgnih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and a cell's ability to detoxify them, leads to widespread oxidation of protein thiols, which can alter protein structure and function. plos.org

By applying the trapping method to cells before and after exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), researchers can obtain a snapshot of the specific proteins that undergo thiol modification in response to the stress. plos.orgplos.org This approach has been used to identify numerous redox-sensitive proteins whose function may be regulated by the oxidation state of their cysteine residues. plos.org

In a study on E. coli, this methodology was used to identify proteins that became significantly oxidized after treatment with H₂O₂. The findings revealed that many of these proteins were involved in detoxification pathways and the biosynthesis of amino acids and cofactors, suggesting a coordinated cellular response to oxidative damage. plos.org

Table 1: Research Findings on H₂O₂-Induced Thiol Modifications in E. coli Proteins

Protein Function Observation Reference
FolE GTP-cyclohydrolase I (Folate biosynthesis) Showed a more than 5-fold increase in the ratio of 14C activity to protein after H₂O₂ treatment, indicating significant oxidation. This suggests a regulatory mechanism to halt the synthesis of oxidation-sensitive tetrahydrofolate during oxidative stress. plos.org
MetE Cobalamin-independent methionine synthase Identified as a major target of H₂O₂-induced oxidation. plos.org

| Tpx | Thiol peroxidase | Exhibited increased thiol modification, consistent with its role in detoxifying peroxides. | plos.org |

Studying Disulfide Bond Breakage and Formation in Protein Structure

[1-14C] Iodoacetamide is instrumental in the direct study of disulfide bond connectivity and dynamics. Its reaction with free thiol groups provides a quantitative measure of cysteines that are not participating in disulfide linkages. This is particularly useful for determining the presence of intramolecular disulfide bonds and for monitoring their breakage or formation, which often accompanies changes in protein conformation and activity. nih.govnih.govplos.org

The general strategy involves quantifying the incorporation of [1-14C] Iodoacetamide into a protein in its native state versus its reduced state. A low level of radiolabeling in the native protein followed by a significant increase after treatment with a reducing agent like DTT provides strong evidence for the presence of internal disulfide bonds. nih.govnih.gov

This approach has been successfully applied to elucidate the structure of various proteins. For instance, it was used to confirm that the two cysteine residues in bovine tropoelastin form an intrachain disulfide bond. nih.gov Similarly, chemical modification studies with [1-14C] Iodoacetamide on a tumor-derived galectin-1 suggested the presence of intramolecular disulfide bonds that were essential for its mitogenic activity. nih.gov The breakage of these bonds was shown to regulate the protein's different biological activities. nih.gov

Table 2: Selected Studies on Disulfide Bond Analysis Using [1-14C] Iodoacetamide

Protein Studied Research Focus Key Finding Reference
Galectin-1 Structure-function relationship The presence of two intramolecular disulfide bonds was confirmed, which were found to be essential for the protein's mitogenic activity. nih.gov
Tropoelastin C-terminal domain structure Analysis demonstrated that the two cysteine residues in the molecule form an intrachain disulfide bond, stabilizing a critical loop structure. nih.gov
Complement C3 Identification of a reactive internal bond Alkylation experiments established a 1:1 correspondence between the incorporation of methylamine (B109427) and the expression of a reactive thiol, indicating the cleavage of an internal thiolester bond. nih.gov

| Lysozyme | Role of disulfide bonds in aggregation | Blocking free thiols generated from disulfide bond breakage with iodoacetamide resulted in smaller, non-fibrillar aggregates, indicating that non-native disulfide bonds strengthen intermolecular forces. | plos.org |

Advanced Proteomics Workflows Utilizing Iodoacetamide Derivatives

Iodoacetamide and its derivatives are fundamental reagents in the workflows of modern proteomics, particularly those based on mass spectrometry. creative-proteomics.comthermofisher.com The primary role of these compounds is the irreversible alkylation of cysteine residues, a critical step for consistent and accurate protein analysis. creative-proteomics.comthermofisher.comwikipedia.org

Sample Preparation for Mass Spectrometry-Based Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to analysis by mass spectrometry. nih.gov A standard and crucial part of the sample preparation workflow involves the reduction and alkylation of cysteine residues. thermofisher.comnih.gov This process is designed to prevent the reformation of disulfide bonds, which can interfere with both enzymatic digestion and subsequent analysis. creative-proteomics.comthermofisher.com

The typical procedure is as follows:

Denaturation : Proteins in the sample are first denatured using chaotropic agents like urea (B33335) or strong detergents to unfold them and expose all amino acid residues, including cysteines involved in disulfide bonds. thermofisher.comphenomenex.com

Reduction : The disulfide bonds (cystines) are cleaved to produce free sulfhydryl groups (cysteines) using a reducing agent. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). thermofisher.comnih.gov

Alkylation : The newly formed and pre-existing free sulfhydryl groups are then alkylated. Iodoacetamide is added to the sample, where it covalently attaches a carbamidomethyl group to the sulfur atom of each cysteine. thermofisher.comthermofisher.com This reaction is typically performed in the dark as iodoacetamide is light-sensitive. thermofisher.comucsf.edu This permanent block prevents the re-oxidation and formation of disulfide bonds during subsequent sample handling and analysis. thermofisher.comsb-peptide.com

This three-step process ensures that peptides containing cysteines are in a single, homogenous, and reduced state, which is essential for reproducible chromatographic separation and accurate protein identification and quantification by mass spectrometry. creative-proteomics.com

Blocking Cysteine Residues for Peptide Mapping and Characterization

The alkylation of cysteine residues with iodoacetamide is a cornerstone of peptide mapping and protein characterization. thermofisher.comwikipedia.org Peptide mapping, which involves the generation and analysis of proteolytic peptides, is used to confirm the primary structure of a protein. The presence of disulfide bonds, which can link different parts of a single peptide chain or two different chains, would significantly complicate the resulting peptide map and its interpretation. nih.govsb-peptide.com

By blocking, or "capping," all cysteine residues, iodoacetamide ensures that each cysteine-containing peptide appears as a single, predictable species in the mass spectrometer. sb-peptide.com This covalent modification adds a fixed mass of 57.07 Da (the carbamidomethyl group) to each cysteine, which is accounted for during the database search for peptide identification. thermofisher.com

The radiolabeled variant, [1-14C] Iodoacetamide, offers an additional layer of utility. It has been used in combination with two-dimensional electrophoresis for the specific detection and visualization of cysteine-containing proteins. For example, in the analysis of wool proteins, labeling reduced keratins with [1-14C] Iodoacetamide followed by autoradiography resulted in a clean protein map with positively stained spots, facilitating the identification of proteins related to specific wool quality traits. researchgate.net

Table 3: Standard Protocol for Cysteine Alkylation in Proteomics Sample Preparation

Step Reagent/Condition Purpose Reference
Protein Solubilization & Denaturation Buffer with denaturant (e.g., Urea, Guanidine HCl) Unfolds proteins to make all residues accessible. thermofisher.comphenomenex.com
Reduction Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) Cleaves disulfide bonds to form free sulfhydryl groups. thermofisher.comnih.gov
Alkylation Iodoacetamide (IAM) Covalently modifies free sulfhydryl groups to prevent disulfide bond reformation. thermofisher.comthermofisher.comnih.gov

| Enzymatic Digestion | Trypsin or other protease | Cleaves proteins into smaller peptides suitable for MS analysis. | thermofisher.comnih.gov |

Prevention of Artifactual Disulfide Bond Formation

During protein isolation and analysis, the disruption of the native cellular environment can lead to the artificial formation of disulfide bonds between cysteine residues that are not naturally paired. This can result in protein aggregation, misfolding, and incorrect structural analysis. Iodoacetamide is widely employed to prevent these artifacts. nih.govsigmaaldrich.com

By reacting with the free sulfhydryl groups of cysteine residues, iodoacetamide forms a stable S-carboxyamidomethyl-cysteine derivative. sigmaaldrich.comnih.gov This covalent modification, known as alkylation, effectively "caps" the reactive thiols, preventing them from forming disulfide bonds. creative-proteomics.com The inclusion of an alkylating agent like iodoacetamide in lysis and sample preparation buffers is a standard procedure to preserve the in-vivo redox state of proteins. nih.gov While effective, it is crucial to control the concentration of iodoacetamide to avoid non-specific modification of other amino acid residues such as lysine (B10760008), histidine, methionine, glutamate (B1630785), and aspartate, or the N-terminus of proteins, which can complicate data analysis. google.comresearchgate.netbiorxiv.org

The use of [1-14C] Iodoacetamide in this context allows for the sensitive detection and quantification of alkylated cysteines, confirming the extent of the modification and ensuring that the prevention of artifactual disulfide bonds has been successful. tandfonline.comtandfonline.com

Quantitative Proteomics Strategies Employing Differential Alkylation

Differential alkylation strategies using iodoacetamide are fundamental to several quantitative proteomics workflows. These methods allow for the relative or absolute quantification of proteins and peptides between different samples.

Stable Isotope Labeling Approaches (e.g., ICAT and related methods)

Isotope-Coded Affinity Tag (ICAT) is a prominent stable isotope labeling technique that utilizes an iodoacetyl group for the specific labeling of cysteine residues. acs.orgrug.nl The ICAT reagent consists of three parts: a thiol-reactive iodoacetamide group, a linker region that is isotopically labeled (either "light" with naturally abundant isotopes like ¹²C or "heavy" with stable isotopes like ¹³C), and a biotin (B1667282) affinity tag. rug.nlscientistlive.com

In a typical ICAT experiment, two protein samples (e.g., from a control and a treated state) are labeled separately with the light and heavy ICAT reagents. scientistlive.com The iodoacetamide moiety of the reagent reacts specifically with cysteine residues. rug.nl After labeling, the samples are combined, digested (usually with trypsin), and the cysteine-containing peptides are selectively enriched using the biotin tag's affinity for streptavidin. rug.nlscientistlive.com The labeled peptide pairs are then analyzed by mass spectrometry. Since the light and heavy labeled peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two original samples. scientistlive.com

The use of [1-14C] Iodoacetamide in developing and validating such methods can be instrumental, although in standard ICAT workflows, stable (non-radioactive) isotopes are used for mass spectrometric detection. A significant limitation of the ICAT strategy is that it only provides information for proteins that contain cysteine residues. scientistlive.com

Non-Isotopic Differential Alkylation for Quantification

Quantitative proteomics can also be performed using non-isotopic differential alkylation, which offers a more cost-effective alternative to stable isotope labeling. mdpi.comresearchgate.net In this approach, different alkylating agents are used to label cysteine residues in different samples, introducing a mass difference that can be detected by mass spectrometry. mdpi.comnih.gov

A novel strategy involves the use of iodoacetamide and acrylamide (B121943) for the differential alkylation of cysteine-containing proteins. mdpi.comnih.gov For instance, one sample can be treated with iodoacetamide and a second sample with acrylamide. After alkylation, the samples are combined and processed for mass spectrometry analysis. The reaction of iodoacetamide with a cysteine residue adds a carbamidomethyl group (57 Da), while acrylamide adds a propionamide (B166681) group (71 Da). biorxiv.org This mass difference allows for the relative quantification of peptides from the different samples. This method can be integrated into standard proteomic workflows as the alkylation reactions are performed under similar experimental conditions. mdpi.comnih.gov

The feasibility of this approach has been demonstrated using human serum albumin, showing that the differentially alkylated peptides can serve as internal standards for one another. mdpi.comnih.gov

Redox Proteomics Methodologies

Redox proteomics aims to identify and quantify reversible and irreversible oxidative modifications of proteins, particularly on cysteine residues, which are crucial in cellular signaling and stress responses. nih.govoup.comwhiterose.ac.uk Differential alkylation with iodoacetamide is a cornerstone of many redox proteomics workflows. nih.govnih.gov

The basic principle involves a multi-step process:

Blocking of reduced thiols: In the first step, free, reduced cysteine residues in a protein sample are blocked with an alkylating agent like iodoacetamide. nih.gov

Reduction of oxidized thiols: Subsequently, reversibly oxidized cysteines (e.g., sulfenic acids, disulfides) are reduced back to their thiol form using a reducing agent like dithiothreitol (DTT). nih.gov

Labeling of newly formed thiols: The newly exposed thiol groups are then labeled with a second, distinct alkylating agent. This second agent can be an isotopically heavier version of the first (e.g., heavy iodoacetamide) or a different chemical entity. nih.gov

By analyzing the labeled peptides with mass spectrometry, it is possible to identify the specific cysteine residues that were oxidized and to quantify the extent of this oxidation. d-nb.info The use of [1-14C] Iodoacetamide in the initial blocking step can provide a highly sensitive means to ensure complete alkylation of all initially reduced cysteines, which is critical for accurate quantitative results. d-nb.info

One such methodology is the Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) approach. This technique uses light and heavy isotope-labeled iodoacetamide to differentially label reduced cysteine thiols between two samples, allowing for the global analysis of cysteine oxidation without the need for enrichment steps. whiterose.ac.ukprotocols.io Another approach, oxSWATH, combines differential alkylation using iodoacetamide and acrylamide with SWATH-MS (Sequential Window Acquisition of all THeoretical fragment ion spectra) to integrate information on cysteine oxidation with total protein levels. nih.gov

Studies in Protein Structural Biology

While the primary applications of iodoacetamide are in protein modification and proteomics, the principles of its reactivity are relevant to protein structural biology, particularly in the context of X-ray crystallography.

Indirect Applications in X-ray Crystallography (e.g., Heavy Atom Derivatization Principles)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. A major challenge in this method is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. numberanalytics.com One of the classic methods to solve the phase problem is through heavy atom derivatization. numberanalytics.comnih.govnih.gov

This technique involves introducing atoms of high atomic number (heavy atoms) into the protein crystal. nih.gov These heavy atoms scatter X-rays more strongly than the lighter atoms of the protein (carbon, nitrogen, oxygen), leading to measurable changes in the diffraction pattern that can be used to determine the phases. nih.gov

Iodine, a component of iodoacetamide, is a heavy atom that can be used for this purpose. nih.govnih.gov While iodoacetamide itself is not typically the primary reagent for creating heavy atom derivatives for de novo phasing, the principle of using iodine-containing compounds is well-established. nih.gov The derivatization is often achieved by soaking the protein crystal in a solution containing the heavy atom compound or by co-crystallizing the protein in the presence of the compound. numberanalytics.comnih.gov The ability of iodoacetamide to specifically target cysteine residues could, in principle, be exploited to direct a heavy atom to a specific site within a protein, although other methods are more commonly used. For instance, selenomethionine, where selenium acts as the heavy atom, is frequently incorporated into proteins for phasing experiments. cancer.govmdpi.com The understanding of iodoacetamide's reactivity with cysteine residues informs the broader strategies for chemical modification of proteins for crystallographic purposes.

Investigation of Enzyme Kinetic Parameters and Inhibitor Mechanisms

[1-14C] Iodoacetamide is instrumental in characterizing the kinetics of enzyme inactivation and the mechanisms by which inhibitors exert their effects. By tracking the incorporation of the radiolabel into a target protein over time, researchers can gain quantitative insights into the inhibition process.

Pseudo-First-Order Inactivation Kinetics Analysis

When an enzyme is treated with a concentration of iodoacetamide that is significantly higher than the enzyme concentration, the inactivation process often follows pseudo-first-order kinetics. buffalo.edu This experimental setup simplifies the kinetic analysis, allowing for the determination of the apparent first-order rate constant of inactivation.

The inactivation of several enzymes by iodoacetamide has been shown to follow this kinetic model. For instance, the inactivation of pig kidney 3,4-dihydroxyphenylalanine (Dopa) decarboxylase by iodoacetamide proceeds via pseudo-first-order kinetics. nih.gov Similarly, the inactivation of spinach leaf NADP-dependent nonphosphorylating glyceraldehyde-3-phosphate dehydrogenase by iodoacetamide also exhibits pseudo-first-order kinetics, with a reported rate constant of 0.17 min-1. nih.gov In studies of beef liver D-glycerate dehydrogenase, the inactivation by iodoacetamide was also observed to be pseudo-first-order. tandfonline.com

This approach is crucial for demonstrating a specific interaction between the inhibitor and the enzyme, as the rate of inactivation can be directly related to the inhibitor concentration. The linearity of plots of the natural logarithm of remaining enzyme activity versus time provides strong evidence for a pseudo-first-order process.

Determination of Second-Order Rate Constants

The second-order rate constant for enzyme inactivation by iodoacetamide provides a measure of the inhibitor's efficiency. It reflects the intrinsic reactivity of the enzyme's active site residue towards the inhibitor. This constant can be determined by measuring the pseudo-first-order rate constants at various inhibitor concentrations and then plotting these observed rates against the inhibitor concentration. buffalo.edu The slope of the resulting linear plot gives the second-order rate constant. buffalo.edulibretexts.org

For example, the second-order rate constant for the inactivation of pig kidney Dopa decarboxylase by iodoacetamide was determined to be 37 M⁻¹ min⁻¹ at pH 6.8 and 25°C. nih.gov In another study, the inactivation of fatty acid synthase from the uropygial gland of the goose by iodoacetamide had a second-order rate constant of 1.3 M⁻¹ s⁻¹ at pH 6.0 and 25°C. nih.gov These values provide a quantitative basis for comparing the susceptibility of different enzymes to inhibition by iodoacetamide.

Table 1: Second-Order Rate Constants for Enzyme Inactivation by Iodoacetamide

Enzyme Source Second-Order Rate Constant Conditions
Dopa decarboxylase Pig kidney 37 M⁻¹ min⁻¹ pH 6.8, 25°C
Fatty acid synthase Goose uropygial gland 1.3 M⁻¹ s⁻¹ pH 6.0, 25°C

Elucidation of Inhibitor Binding and Action Sites

A primary application of [1-14C] iodoacetamide is the identification of the specific amino acid residues that are modified by the inhibitor, thereby pinpointing the site of action. wikipedia.org Iodoacetamide is known to be an irreversible inhibitor that primarily alkylates the thiol group of cysteine residues. wikipedia.orgebi.ac.uk It can also react with histidine residues, although at a much slower rate.

The process typically involves incubating the target enzyme with [1-14C] iodoacetamide, followed by proteolytic digestion of the now radiolabeled protein. The resulting peptide fragments are then separated, often using techniques like high-performance liquid chromatography (HPLC). researchgate.net The radioactive peptides are identified and sequenced to determine the exact location of the modified cysteine residue within the protein's primary structure.

This methodology has been successfully applied to various enzymes. In the study of pig kidney Dopa decarboxylase, fragmentation of the enzyme after modification with iodo[1-14C]acetamide and subsequent analysis revealed that the modification of a single mole of a sulfhydryl group per mole of the enzyme dimer was responsible for the inactivation. nih.gov The labeled peptide was located in the C-terminal third of the enzyme. nih.gov Similarly, research on fatty acid synthase showed that the binding of approximately 1.2 carboxamidomethyl groups per subunit, derived from [1-14C]iodoacetamide, led to complete inhibition of the enzyme's condensation activity. nih.gov Analysis of the tryptic peptides of the modified enzyme confirmed that a cysteine residue in the primer-binding active site was the primary target. nih.gov

In studies of porcine heart mitochondrial malate (B86768) dehydrogenase, [1-14C] iodoacetamide was used to investigate the selective modification of an active center histidine residue. capes.gov.br The linear relationship between the loss of enzymatic activity and the incorporation of the 14C label demonstrated the direct role of this residue in catalysis. capes.gov.br Furthermore, experiments with spinach leaf nonphosphorylating glyceraldehyde-3-phosphate dehydrogenase showed that complete inactivation correlated with the incorporation of 8 moles of [1-14C]iodoacetamide per mole of enzyme, suggesting that one essential sulfhydryl group per enzyme subunit is crucial for its catalytic activity. nih.gov

Table 2: Stoichiometry of [1-14C] Iodoacetamide Incorporation and Enzyme Inactivation

Enzyme Moles of [1-14C] Iodoacetamide per Mole of Enzyme for Inactivation Target Residue Type
Pig kidney Dopa decarboxylase 1 (per dimer) Cysteine
Fatty acid synthase 1.2 (per subunit) Cysteine
Porcine heart mitochondrial malate dehydrogenase Linear correlation with inactivation Histidine
Spinach leaf nonphosphorylating glyceraldehyde-3-phosphate dehydrogenase 8 (per tetramer) Cysteine

These studies, powered by the use of [1-14C] iodoacetamide, provide definitive evidence for the direct involvement of specific residues in the catalytic mechanism and the mode of irreversible inhibition.

Methodological Considerations and Analytical Techniques for 1 14c Iodoacetamide Studies

Optimization of Alkylation Reaction Conditions

The alkylation of proteins with [1-14C] iodoacetamide (B48618) is a critical step that requires careful control of several parameters to ensure specificity for cysteine residues and maximize reaction efficiency.

pH Control for Specificity and Efficiency

The pH of the reaction buffer significantly influences the rate and specificity of alkylation by iodoacetamide. The reaction targets the nucleophilic thiolate anion (S-) of cysteine residues.

Optimal pH Range: The pKa of a typical cysteine sulfhydryl group in a protein is around 8.5. nih.gov To facilitate the formation of the more reactive thiolate anion, alkylation reactions with iodoacetamide are most efficient in a slightly alkaline pH range, typically between 7.5 and 8.5. researchgate.net Some studies have shown effective alkylation at a pH of 8.2. nih.gov

Specificity: While a higher pH increases the reaction rate, it can also lead to side reactions with other amino acid residues such as lysine (B10760008), histidine, methionine, aspartate, and glutamate (B1630785). thermofisher.com To enhance specificity for cysteine residues, it is often recommended to use the lowest pH necessary for the reaction to proceed at a reasonable rate. Performing the reaction at a pH below neutral can improve specificity. researchgate.net In some applications, a pH of 6.5 has been used to selectively label highly reactive cysteines with low pKa values. nih.gov

Side Reactions: At a pH of 10.0, iodoacetamide has been shown to react with tyrosine residues. researchgate.net Therefore, careful pH control is essential to avoid unintended modifications.

Table 1: Effect of pH on Iodoacetamide Alkylation

pH Level Effect on Cysteine Reactivity Specificity Potential Side Reactions
< 7.0 Slower reaction rate High Minimal
7.5 - 8.5 Optimal reaction rate Good Possible reaction with other nucleophiles if concentration or time is excessive
> 8.5 Very fast reaction rate Decreased Increased risk of reaction with lysine, histidine, and other residues

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be optimized to achieve complete alkylation of target cysteine residues while minimizing non-specific reactions.

Temperature: Alkylation reactions with iodoacetamide are commonly performed at room temperature or slightly elevated temperatures, such as 37°C, to increase the reaction rate. creative-proteomics.com Some protocols specify incubation at 30°C or 37°C. nih.gov However, higher temperatures can also increase the likelihood of side reactions. rsc.org One study conducted alkylation at 55°C for one hour following protein reduction. thermofisher.com

Reaction Time: The duration of the alkylation reaction typically ranges from 10 to 60 minutes. researchgate.net A common incubation time is 30 minutes in the dark. nih.govnih.govrsc.org Longer reaction times can lead to over-alkylation and modification of non-cysteine residues. creative-proteomics.com However, some studies have found that extending the reaction time from 10 to 30 minutes did not significantly affect the degree of cysteine alkylation or the level of side reactions. nih.gov For specific applications, such as labeling fatty acid synthase, the reaction was carried out at 25°C. nih.gov

Table 2: Common Temperature and Time Parameters for Iodoacetamide Alkylation

Temperature Reaction Time Context/Observation
Room Temperature 10-30 minutes Common for general proteomic applications. researchgate.net
30°C 30 minutes Used for labeling bovine serum albumin with [1-14C] iodoacetamide. nih.gov
37°C 1 hour Employed for alkylating free sulfhydryl groups in some protocols. researchgate.net
55°C 1 hour Used after protein reduction with TCEP. thermofisher.com

Reagent Concentration Effects

The concentration of [1-14C] iodoacetamide is a critical factor that directly impacts the extent of alkylation.

Molar Excess: A molar excess of iodoacetamide over the concentration of free sulfhydryl groups is generally required to drive the reaction to completion. A 10-fold excess is often recommended. thermofisher.com

Concentration Range: Studies have investigated a range of iodoacetamide concentrations, from 1 mM to 20 mM. nih.gov Increasing the concentration generally leads to a higher number of identified peptides with alkylated cysteines. nih.gov

Minimizing Side Reactions: While higher concentrations increase the efficiency of cysteine modification, they also elevate the risk of non-specific alkylation of other amino acid residues. rsc.org Therefore, the concentration should be carefully optimized to balance labeling efficiency with specificity. In some cases, limiting the amount of iodoacetamide can help control specificity.

Quenching Strategies for Unreacted Iodoacetamide

After the desired alkylation has occurred, it is crucial to quench the reaction to stop further, potentially non-specific, modifications. This is achieved by adding a quenching agent that rapidly reacts with the excess iodoacetamide.

Thiol-Containing Reagents: The most common method for quenching is the addition of a thiol-containing reagent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. rsc.orgumass.edu These reagents have free sulfhydryl groups that readily react with the remaining iodoacetamide. The final concentration of the quenching agent is typically similar to or greater than the initial concentration of iodoacetamide. For instance, after alkylation with 14 mM iodoacetamide, the reaction can be quenched by adding DTT to a final concentration of 5 mM. nih.govrsc.org

Tris Buffer: Tris buffer can also be used to terminate the reaction. researchgate.net

Incubation: Following the addition of the quenching agent, the mixture is typically incubated for a short period (e.g., 15 minutes at room temperature in the dark) to ensure complete reaction with the excess iodoacetamide. rsc.orgthermofisher.com

Separation and Purification Techniques for Labeled Biomolecules

Following the labeling and quenching steps, the [1-14C] iodoacetamide-labeled biomolecules must be separated from unreacted reagents, byproducts, and other components of the reaction mixture.

Chromatography (HPLC, Gel Filtration)

Chromatographic techniques are essential for the purification of labeled proteins and peptides.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating labeled peptides and proteins. nih.govresearchgate.net Tryptic digests of proteins labeled with [1-14C] iodoacetamide can be effectively fractionated using a C18 column with a gradient of an organic solvent like acetonitrile (B52724) in an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid. researchgate.net This technique allows for the isolation of specific radiolabeled peptides for further analysis, such as amino acid sequencing. nih.govresearchgate.netnih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, gel filtration is used to separate molecules based on their size. bio-rad.com This method is effective for removing small molecules, such as unreacted [1-14C] iodoacetamide and quenching reagents, from the much larger labeled proteins. bio-rad.com It is also useful for buffer exchange. bio-rad.com For example, LH-20 and LH-60 columns have been used for the purification of labeled proteins in a chloroform:methanol solvent system. nih.gov G-150 gel filtration has been employed for purifying [14C]-labeled glucose oxidase. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
[1-14C] Iodoacetamide
Acetonitrile
Aspartate
Cysteine
Dithiothreitol (DTT)
Glutamate
Histidine
Iodoacetamide
Lysine
2-Mercaptoethanol
Methionine
Trifluoroacetic acid
Tris
Tyrosine

Electrophoretic Methods (SDS-PAGE, 2D Gel Electrophoresis, Microzonal Electrophoresis)

Electrophoretic methods are fundamental for separating proteins that have been labeled with [1-14C] iodoacetamide, allowing for the visualization and analysis of specific protein targets.

2D Gel Electrophoresis: For more complex protein mixtures, two-dimensional (2D) gel electrophoresis offers significantly higher resolution. nih.gov This technique separates proteins in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight (similar to SDS-PAGE). nih.govresearchgate.net When coupled with [1-14C] iodoacetamide labeling, 2D electrophoresis can resolve thousands of individual proteins, allowing for the precise identification of specific proteins that have reacted with the alkylating agent. nih.gov This is invaluable for proteomics studies aiming to identify proteins with reactive cysteine residues under specific cellular conditions. The protocol often involves reduction and alkylation steps to ensure proper separation and prevent the formation of artifactual disulfide-linked oligomers. researchgate.net The resulting 2D gel can then be subjected to autoradiography to pinpoint the radioactive spots, which can be subsequently excised and identified by mass spectrometry. nih.gov

Microzonal Electrophoresis: This technique is a variation of electrophoresis that is particularly suited for separating and quantifying different forms of a protein, such as native, partially modified, and fully modified species. In a study of malate (B86768) dehydrogenase, microzonal electrophoresis was employed to separate the native dimeric enzyme from hybrid-modified and doubly modified enzymes after reaction with iodo[1-14C]acetamide. capes.gov.br This allowed for the quantification of each species by scanning densitometry and demonstrated that the subunits were modified independently. capes.gov.br

Detection and Quantification of [1-14C] Iodoacetamide Labeling

Following the separation of labeled molecules, sensitive and accurate detection and quantification methods are crucial for interpreting the results of [1-14C] iodoacetamide experiments.

Liquid Scintillation Counting

Liquid scintillation counting (LSC) is a primary method for quantifying the amount of radioactivity in a sample labeled with [1-14C] iodoacetamide. guidechem.com This technique involves mixing the sample with a "cocktail" of scintillation fluids. The beta particles emitted by the 14C atoms interact with the scintillator molecules, producing flashes of light (scintillations). A liquid scintillation counter detects and counts these light flashes, providing a quantitative measure of the radioactivity, which is directly proportional to the amount of [1-14C] iodoacetamide incorporated. LSC is highly sensitive and can be used to determine the total amount of label in a protein sample, in fractions from chromatographic separations, or in excised gel bands. google.com For dual-labeled samples, such as those also containing tritium (B154650) (3H), specific energy channels can be set to differentiate between the two isotopes. hidex.com

Application of LSC with [1-14C] IodoacetamideResearch Finding
Verification of Labeling Activity The activity of [1-14C] iodoacetamide dosing solutions is often verified by LSC before use in labeling experiments. nih.gov
Quantification of Labeled Conjugates The number of [1-14C] labels attached to dendrimer conjugates was determined using an LSC after mixing the sample with a scintillation cocktail. google.com
Dual-Label Quantification In dual-labeling experiments with 3H and 14C, LSC can be used to measure both isotopes simultaneously by setting different energy windows, though sample oxidation can be used to separate them for individual counting. hidex.comrevvity.co.jp

Beta-Emission Autoradiography

Autoradiography is a technique used to visualize the distribution of a radioactive substance within a sample. For [1-14C] iodoacetamide, beta-emission autoradiography is employed to detect the location of labeled proteins on electrophoresis gels or blotting membranes. tandfonline.comguidechem.com After separation by methods like SDS-PAGE or 2D gel electrophoresis, the gel is dried and placed in direct contact with X-ray film or a phosphor screen. nih.gov The beta particles emitted from the 14C atoms expose the film or screen, creating a dark spot or signal corresponding to the position of the labeled protein. tandfonline.com This provides a qualitative or semi-quantitative map of the labeled proteins. Autoradiography has been validated as a reproducible and inexpensive alternative to Western blotting for the detection of certain proteins like metallothioneins after carboxymethylation with [1-14C] iodoacetamide. tandfonline.comtandfonline.com

Feature of Beta-Emission AutoradiographyDescription
Principle Detection of beta particles from 14C decay by placing the sample (e.g., a gel) in contact with X-ray film or a phosphor screen. tandfonline.comnih.gov
Application Visualizing the location and distribution of [1-14C] labeled proteins separated by electrophoretic methods. uu.nlasm.org
Sensitivity Capable of detecting proteins with very low levels of radioactivity, in the range of one disintegration per minute for 14C. nih.gov

Mass Spectrometry-Based Detection of Carboxyamidomethylated Peptides

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com In the context of [1-14C] iodoacetamide studies, MS is used to identify the specific proteins and even the exact cysteine residues that have been modified. The addition of a carboxyamidomethyl group from iodoacetamide to a cysteine residue results in a predictable mass increase, which can be detected by MS. biorxiv.org

Peptide Mass Fingerprinting (PMF) is a widely used MS-based method for protein identification. nih.gov In this approach, a protein of interest, often isolated from a gel spot, is enzymatically digested (typically with trypsin) into smaller peptides. nih.gov The masses of these resulting peptides are then accurately measured by a mass spectrometer, most commonly using MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). nih.gov This set of peptide masses creates a unique "fingerprint" for the protein. This experimental mass fingerprint is then compared against theoretical peptide mass lists generated from protein sequence databases. expasy.org A successful match identifies the protein. When [1-14C] iodoacetamide is used, the mass of peptides containing a modified cysteine will be increased, and this information can be incorporated into the database search to confirm the modification.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the confident identification of molecules based on their precise mass. bioanalysis-zone.com This is particularly valuable for analyzing post-translational modifications, including the carboxyamidomethylation by iodoacetamide. The alkylation of a cysteine residue by iodoacetamide results in a mass increase of 57.02 Da. biorxiv.org HRMS can readily detect this specific mass shift in peptides, confirming the presence of the modification. biorxiv.orgnih.gov This high level of mass accuracy helps to distinguish the intended modification from other potential modifications or naturally occurring isotopes. bioanalysis-zone.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide, allowing for the precise localization of the carboxyamidomethylated cysteine residue within the peptide sequence. thermofisher.com

Mass Spectrometry TechniqueApplication in [1-14C] Iodoacetamide StudiesKey Information Provided
Peptide Mass Fingerprinting (PMF) Identification of proteins labeled with [1-14C] iodoacetamide from gel bands/spots. nih.govThe identity of the protein that has been modified.
High-Resolution Mass Spectrometry (HRMS) Accurate measurement of the mass shift caused by carboxyamidomethylation. biorxiv.orgbio-rad.comConfirmation of the specific modification and differentiation from other potential adducts.
Tandem Mass Spectrometry (MS/MS) Fragmentation of labeled peptides to determine the modification site. thermofisher.comThe precise location (specific amino acid residue) of the [1-14C] iodoacetamide label.
Peptide Mass Fingerprinting

Characterization of Labeled Peptides and Proteins

The definitive identification and characterization of peptides and proteins labeled with [1-14C]Iodoacetamide are paramount to understanding the role and reactivity of specific cysteine residues within a protein's structure and function. This process involves a series of sophisticated analytical techniques designed to isolate, identify, and quantify the modified residues and the peptide fragments in which they reside.

Amino Acid Analysis for Modified Residues (e.g., S-Carboxymethylcysteine)

A fundamental step in confirming the covalent modification of cysteine by iodoacetamide is the identification of the resulting derivative, S-carboxymethylcysteine. Following the labeling of a protein with [1-14C]Iodoacetamide, the protein is typically subjected to acid hydrolysis to break it down into its constituent amino acids. The resulting hydrolysate is then analyzed to detect and quantify the radiolabeled S-carboxymethylcysteine.

This analysis confirms that the alkylation has occurred at cysteine residues. For instance, in studies of fatty acid synthase, amino acid analysis of purified radiolabeled peptides revealed the presence of S-carboxymethylcysteine, directly implicating a cysteine residue at the active site. nih.gov Similarly, in human tracheobronchial mucin, a peptide containing S-carboxyamidomethylcysteine was identified after labeling with iodo[1-14C]acetamide. nih.gov It is important to note that the initially formed S-carboxyamidomethylcysteine is converted to S-carboxymethylcysteine during the acid hydrolysis step of the amino acid analysis. usp.org

The amount of S-carboxymethylcysteine detected can also provide stoichiometric information about the number of cysteine residues that have reacted with the iodoacetamide.

Table 1: Representative Findings from Amino Acid Analysis of [1-14C]Iodoacetamide-Labeled Proteins

Protein StudiedKey FindingSignificanceReference
Fatty Acid SynthaseIdentification of S-carboxymethylcysteine in a major radioactive tryptic peptide.Confirmed modification of a cysteine residue in the primer-binding active site. nih.gov
Human Tracheobronchial MucinIdentification of a peptide (TR-3D) containing S-carboxy-aminomethylcysteine.Indicated that glycosylated domains of the mucin contained reactive thiol residues. nih.gov
General Protein/Peptide AnalysisS-carboxyamidomethyl-cysteine formed by iodoacetamide is converted to S-carboxymethylcysteine during acid hydrolysis.Highlights a key chemical transformation to consider during data interpretation. usp.org

Tryptic Peptide Mapping and Sequencing (e.g., Edman Degradation)

To pinpoint the exact location of the modified cysteine residue within the protein's primary sequence, tryptic peptide mapping coupled with sequencing is employed. After the protein is labeled with [1-14C]Iodoacetamide, it is digested with trypsin, an enzyme that cleaves the protein chain at specific amino acid residues (lysine and arginine). This process generates a predictable set of smaller peptide fragments.

These radiolabeled tryptic peptides are then separated, typically using high-performance liquid chromatography (HPLC). researchgate.net The resulting chromatogram, or peptide map, will show various peptide peaks. The radioactive peaks, specifically, are the ones containing the [1-14C]carboxymethylated cysteine.

Once the radiolabeled peptides are isolated and purified, their amino acid sequence is determined. A classic and effective method for this is Edman degradation. pnas.org This technique sequentially removes one amino acid at a time from the N-terminus of the peptide, which can then be identified. By monitoring the release of radioactivity during the sequencing cycles, the exact position of the [1-14C]S-carboxymethylcysteine can be determined within the peptide. For example, this approach was used to identify the specific cysteine residues (Cys-305α, Cys-315α, Cys-316α, Cys-347α, Cys-376α, Cys-241β, and Cys-356β) in tubulin that were labeled by [14C]iodoacetamide. nih.gov

Table 2: Examples of Tryptic Peptide Mapping and Sequencing of [1-14C]Iodoacetamide-Labeled Proteins

Protein/EnzymeMethodologyResultReference
Bovine Thioredoxin Reductase (TrxR)Tryptic digestion, reverse-phase HPLC, and Edman degradation of [1-14C]iodoacetamide labeled peptides.Identified two highly radioactive peptides, "P-c" (containing Cys497 and SeCys498) and "P-a" (containing Cys59 and Cys64). pnas.org
Human Placental S-Adenosylhomocysteine (AdoHcy) HydrolaseHPLC tryptic peptide mapping of the [1-14C]iodoacetamide-modified enzyme.Separation of radiolabeled peptides allowed for their collection and subsequent N-terminal amino acid sequencing. researchgate.net
Human Cytomegalovirus (HCMV) ProteasePeptide mapping and Edman degradation following modification.Used in conjunction with other labeling agents to identify Ser132 as the active-site nucleophile, as iodoacetamide modification did not completely abolish activity. nih.gov
Human Tracheobronchial MucinTryptic digestion, chromatography on Sepharose 4B, and subsequent peptide mapping of the TR-3 fraction by TLC, high voltage electrophoresis, and HPLC.Isolated and purified a dominant peptide component (TR-3A) and identified the radiolabeled peptide (TR-3D) containing S-carboxy-aminomethylcysteine. nih.gov

Analysis of Radiolabeled Peptide Fractions

The analysis of peptide fractions containing the [1-14C] label is a critical component of the characterization process. After enzymatic digestion of the labeled protein, the resulting mixture of peptides is fractionated using chromatographic techniques like reverse-phase HPLC. researchgate.net The elution of peptides is monitored, typically by UV absorbance, while a radioactivity detector simultaneously tracks the [1-14C] signal.

The fractions corresponding to the radioactive peaks are collected for further analysis. This allows for the isolation of the specific peptides that were modified by [1-14C]Iodoacetamide. In the study of human placental S-adenosylhomocysteine hydrolase, two major radioactive fractions were recovered, and re-chromatography confirmed that the radioactivity was associated with a single major component in each fraction. researchgate.net

These purified radiolabeled fractions are then subjected to sequencing to determine the identity of the peptide and the location of the modified cysteine. The amount of radioactivity in each fraction can also be quantified to determine the relative reactivity of different cysteine residues within the protein. This was demonstrated in the study of human tracheobronchial mucin, where digestion with trypsin yielded three fractions, with the radioactivity distributed among them, indicating the presence of thiol residues in different domains of the protein. nih.gov

Mitigation of Non-Specific Alkylation and Artifact Formation

While iodoacetamide is a highly effective reagent for modifying cysteine residues, it is not perfectly specific. Under certain conditions, it can react with other nucleophilic amino acid side chains, leading to non-specific labeling and the formation of experimental artifacts. Therefore, careful consideration of reaction conditions and thorough assessment of potential side reactions are essential for accurate and reliable results.

Strategies to Enhance Cysteine Specificity

The high nucleophilicity of the thiolate anion (Cys-S⁻) is the basis for its preferential reaction with iodoacetamide. To enhance the specificity of this reaction, several strategies can be employed:

pH Control: The alkylation reaction is typically performed at a slightly alkaline pH (pH 7.5-8.5). thermofisher.com In this pH range, the thiol group of cysteine (pKa ~8.5) is significantly deprotonated to the more reactive thiolate anion, while the amino groups of lysine (pKa ~10.5) and the N-terminus are largely protonated and thus less reactive.

Limiting Reagent Concentration: Using iodoacetamide in limiting quantities, or a modest excess relative to the concentration of sulfhydryl groups, can help minimize non-specific reactions. thermofisher.com A large excess of the alkylating agent can increase the likelihood of it reacting with less reactive sites.

Reaction Time and Temperature: The alkylation is often carried out for a specific duration (e.g., 30-60 minutes) at room temperature and protected from light to prevent reagent degradation and side reactions. thermofisher.com

Quenching Excess Reagent: After the desired reaction time, a quenching reagent containing a thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, is often added to consume any unreacted iodoacetamide and prevent further, potentially non-specific, alkylation. phenomenex.com

Studies have shown that while iodoacetamide is highly reactive, other reagents might offer higher specificity. For example, ynamides have been reported to be more specific for cysteine modification compared to iodoacetamide. acs.org However, with carefully controlled conditions, iodoacetamide remains a widely used and effective tool.

Assessment of Artifactual Peptide Modification

It is crucial to be aware of and assess potential artifactual modifications when using iodoacetamide. Besides cysteine, other amino acid residues can be alkylated, particularly under non-optimal conditions (e.g., high pH or large excess of reagent). These include the side chains of methionine, histidine, lysine, aspartate, glutamate, tyrosine, and the N-terminal amino group. thermofisher.comresearchgate.net

Such non-specific modifications can complicate data analysis by generating unexpected peptide masses and altering peptide fragmentation patterns in mass spectrometry. For instance, the modification of lysine residues can lead to missed cleavages by trypsin, further complicating peptide mapping results.

To assess the extent of artifactual modification, control experiments are essential. These may include:

Performing the labeling reaction on proteins or peptides known to be devoid of free cysteine residues.

Using advanced mass spectrometry techniques to search for potential modifications on amino acids other than cysteine.

Comparing peptide maps from samples treated under different alkylation conditions (e.g., varying pH or reagent concentration).

For example, in studies of rabbit secretory IgA, [1-14C]iodoacetamide was used to label free sulfhydryl groups. Subsequent analysis of the distribution of the radiolabel among the different polypeptide chains (α-chains and L-chains) helped to localize the free -SH groups within the complex protein structure. oup.com Careful analysis and comparison of peptide maps from different chains and control proteins are vital to distinguish specific labeling from artifactual modifications. oup.com

Specific Biochemical Systems and Pathways Investigated Using 1 14c Iodoacetamide

S-Adenosylhomocysteinase Studies

[1-14C] iodoacetamide (B48618) has been instrumental in studying the structure and function of S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for the metabolism of S-adenosylhomocysteine. In studies on human placental AdoHcy hydrolase, researchers used [1-14C] iodoacetamide to identify the specific cysteine residues involved in the enzyme's catalytic activity. nih.gov

Modification of three out of ten cysteine residues per enzyme subunit with [1-14C] iodoacetamide led to the complete inactivation of the enzyme. nih.gov Through protein sequencing, these modified residues were identified as Cys113, Cys195, and Cys421. nih.gov Further experiments revealed that the substrate adenosine (B11128) could protect Cys113 and Cys195 from modification, suggesting their location within or near the substrate-binding site. nih.gov Site-directed mutagenesis studies confirmed that while Cys113 and Cys421 are not essential for catalysis, Cys195 plays a critical role in maintaining the enzyme's catalytic efficiency. nih.gov Tryptic digestion of the [1-14C] iodoacetamide-modified enzyme followed by HPLC analysis allowed for the separation and identification of the radiolabeled peptides, confirming the specific cysteine residues involved. researchgate.net

Table 1: Cysteine Residues in Human Placental AdoHcy Hydrolase Modified by [1-14C] Iodoacetamide

Cysteine Residue Role in Enzyme Function Protected by Adenosine?
Cys113 Located in or near the substrate binding site, but not essential for catalysis. nih.gov Yes nih.gov
Cys195 Involved in the catalytic center and important for maintaining the 3'-reduction potential. nih.gov Yes nih.gov

Fatty Acid Synthase Complex Characterization

The fatty acid synthase (FAS) complex, a multifunctional enzyme responsible for the synthesis of fatty acids, has also been a subject of investigation using [1-14C] iodoacetamide. In studies of 6-methylsalicylic acid synthase, a related polyketide synthase, [1-14C] iodoacetamide was used in secondary modification experiments to analyze cross-linked dimers formed by treatment with 1,3-dibromopropan-2-one. nih.gov This analysis helped to elucidate the spatial arrangement of the active sites within the enzyme complex. nih.gov

In studies of the human fatty acid synthase (hFAS), [1-14C]acetyl-CoA and [2-14C]malonyl-CoA were used to measure enzyme activity by tracking the incorporation of radiolabels into long-chain fatty acids. pnas.org This approach was crucial in demonstrating that mixing the N-terminal and C-terminal halves of the FAS subunit could reconstitute a functional active site. pnas.org Furthermore, experiments with yeast fatty acid synthetase showed that under specific conditions, [1-14C]iodoacetamide selectively alkylates the "peripheral" SH-group, with the label being predominantly bound to the larger of the two protein subunits. researchgate.net

Complement Protein System Analysis (e.g., C3)

[1-14C] iodoacetamide has been pivotal in understanding the structure and function of the third component of human complement (C3), a central protein in the innate immune system. wikipedia.org Alkylation experiments using [1-14C] iodoacetamide established a one-to-one correspondence between the incorporation of methylamine (B109427) and the expression of a reactive thiol group in C3. researchgate.netresearchgate.net

Autoradiographic analysis of C3 treated with [1-14C] iodoacetamide after electrophoresis revealed that the radiolabel was specifically incorporated into the alpha polypeptide chain. researchgate.netresearchgate.net This finding was crucial in identifying the location of an internal thiolester bond within the C3 molecule, which is essential for its covalent binding to target surfaces during complement activation. researchgate.netalljournals.cn Further studies involving the heating of C3 and subsequent analysis with [14C]iodoacetamide demonstrated that the thiol residue exposed by the rupture of the thioester bond can shift to another fragment, leading to the liberation of protein fragments. alljournals.cn

Cytosolic Phospholipase A2 (cPLA2) Investigations

The role of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of inflammatory mediators, has been investigated using radiolabeled compounds. While direct use of [1-14C] iodoacetamide in these specific studies is less prominent, the use of related radiolabeled substrates like 1-stearoyl-2-[1-14C]arachidonyl-sn-glycerol-3-phosphocholine has been fundamental. These assays measure cPLA2 activity by quantifying the release of [14C]arachidonic acid. nih.gov Such methods have been employed to study the regulation of cPLA2 by various factors, including peroxisome proliferator-activated receptors (PPARs). For instance, the PPAR activator clofibrate (B1669205) was shown to up-regulate the expression and activity of cPLA2 in preadipocytes.

Malate (B86768) Dehydrogenase Structure-Function Studies

Malate dehydrogenase (MDH) is a key enzyme in cellular metabolism, with isoforms in both the cytoplasm and mitochondria. nih.govsav.sk While direct studies using [1-14C] iodoacetamide on MDH are not extensively detailed in the provided context, the general approach of using chemical modification to probe structure-function relationships is a cornerstone of enzymology. The structural and functional conservation between mitochondrial and cytoplasmic forms, despite sequence differences, has been a significant finding. researchgate.net The enzyme's role in the malate-aspartate shuttle and the citric acid cycle highlights its importance in cellular energy production. sav.sk

Dopa Decarboxylase Inactivation Studies

The inactivation of Dopa decarboxylase (DDC), an enzyme involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, has been studied using [1-14C] iodoacetamide. Research on pig kidney DDC showed that iodoacetamide inactivates the enzyme in a time- and concentration-dependent manner. tandfonline.com

Fragmentation of the [1-14C] iodoacetamide-modified DDC yielded a single radioactive peptide. tandfonline.com Sequencing of this peptide revealed that the modification of one mole of a sulfhydryl group per mole of the enzyme dimer is responsible for the inactivation. tandfonline.com Although this cysteine residue is located in a highly conserved region, it is not conserved across all DDC enzymes, suggesting that the inactivation by iodoacetamide is likely due to steric hindrance rather than the direct involvement of this cysteine in the catalytic mechanism. tandfonline.com

Table 2: Kinetic and Stoichiometric Data for Dopa Decarboxylase Inactivation by Iodoacetamide

Parameter Value Conditions Reference
Second-order rate constant 37 M⁻¹ min⁻¹ pH 6.8, 25°C tandfonline.com

Glutathione (B108866) S-Transferase (GST) Labeling

[1-14C] iodoacetamide has been used to investigate the functional importance of cysteine residues in Glutathione S-transferases (GSTs). In a study of the alpha family chick liver GST CL 3-3, which contains a single cysteine residue per subunit, the enzyme was modified with iodo[14C]acetamide. nih.gov

Amino acid analysis indicated that approximately 0.85 cysteine residues per subunit were modified. nih.gov Subsequent digestion of the labeled protein and isolation of the isotope-labeled fragments confirmed the modification of the cysteine-containing peptide. nih.gov Importantly, the S-carbaminomethylated protein retained its glutathione conjugating activity, demonstrating that this single cysteine residue is not essential for the enzymatic function of GST CL 3-3. nih.gov In other studies, [14C]CRID epoxides, which are related to iodoacetamide in their ability to alkylate, were used to identify GST Omega 1-1 as a target of cytokine release inhibitory drugs. nih.gov

Metallothionein (B12644479) Detection and Analysis

The radiolabeled compound [1-14C] iodoacetamide is a valuable tool for the detection and analysis of metallothioneins (MTs), a family of cysteine-rich, low-molecular-weight proteins involved in metal homeostasis and detoxification. researchgate.netresearchgate.net The high cysteine content of MTs makes them ideal targets for alkylation by iodoacetamide. tandfonline.comtandfonline.com

A common technique involves the carboxymethylation of MTs prior to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). tandfonline.comtandfonline.com This process typically includes denaturation of the protein with SDS, reduction of disulfide bonds between cysteine residues with a reducing agent like dithiothreitol (B142953) (DTT), and subsequent alkylation of the free sulfhydryl groups with iodoacetamide. tandfonline.comtandfonline.com When [1-14C] iodoacetamide is used, the radiolabel is incorporated into the MTs, allowing for their detection through autoradiography. tandfonline.comtandfonline.com This method offers a reproducible and cost-effective alternative to traditional Western blotting for MT analysis. tandfonline.com

Differential modification studies using [1-14C] iodoacetamide have provided insights into the metal-binding properties of MTs. nih.gov By analyzing the extent of radiolabeling of cysteine residues in the presence of varying concentrations of metal ions like cadmium (Cd²⁺), researchers can determine the accessibility of these residues and infer the structure of metal-thiolate clusters. nih.gov For instance, studies have shown that at low cadmium-to-protein ratios, there is no preferential binding. nih.gov However, as the ratio increases, a cooperative binding pattern emerges, indicating the formation of distinct metal clusters within the protein's domains. nih.gov Specifically, the Cd₄ cluster in the C-terminal half of the protein forms first, followed by the Cd₃ cluster in the N-terminal region. nih.gov

Furthermore, comparing the labeling patterns of different metal-saturated forms of MT, such as Cd₆-MT and Cd₇-MT, helps to identify the specific cysteine residues involved in binding the final metal ion. nih.gov Such experiments have revealed that the cysteine ligands of the Cd₃ cluster are more accessible to iodoacetamide than those of the Cd₄ cluster, suggesting differences in the thermodynamic or kinetic stability of these structures. nih.gov

Mass spectrometry-based methods also utilize iodoacetamide for the quantification of MT isoforms. nih.govnih.gov In this approach, proteins from biological samples are alkylated with ¹⁴N-iodoacetamide, while synthetic peptide standards are labeled with a heavy isotope version, such as ¹⁵N-iodoacetamide. nih.govnih.gov By comparing the peak intensities of the light and heavy labeled peptides, researchers can achieve relative and absolute quantification of different MT isoforms. nih.govnih.gov This technique is particularly useful because the high similarity between MT-1 and MT-2 isoforms makes it difficult to develop specific antibodies for individual quantification. nih.gov

Interactive Data Table: Methods for Metallothionein Analysis Using Iodoacetamide

MethodPrincipleApplicationKey Findings
β-Emission Autoradiography Carboxymethylation of reduced MTs with [1-14C] iodoacetamide followed by SDS-PAGE and detection of β-emission. tandfonline.comtandfonline.comAn alternative to Western blotting for MT detection. tandfonline.comProvides a reproducible and inexpensive method for visualizing MTs. tandfonline.com
Differential Chemical Modification Labeling of cysteine residues with [1-14C] iodoacetamide in the presence of varying metal concentrations to probe metal-binding sites. nih.govStudying the formation of metal-thiolate clusters in MTs. nih.govRevealed the sequential and cooperative formation of Cd₄ and Cd₃ clusters. nih.gov
Mass Spectrometry-Based Quantitation Alkylation of sample proteins with ¹⁴N-iodoacetamide and internal standards with ¹⁵N-iodoacetamide for relative and absolute quantification. nih.govnih.govSimultaneous quantification of multiple human MT isoforms. nih.govEnables accurate measurement of individual MT isoforms, which is difficult with antibody-based methods. nih.gov

Thiol-Disulfide Oxidoreductase System Research

The thiol-disulfide oxidoreductase systems, including the thioredoxin (Trx) and glutaredoxin (Grx) systems, are crucial for maintaining cellular redox homeostasis by catalyzing the reduction of disulfide bonds in proteins. nih.govacs.orgukgm.de [1-14C] iodoacetamide serves as a key reagent in studying these systems by enabling the specific labeling and identification of proteins with modified thiol groups. pnas.orgresearchgate.netplos.org

A differential thiol-trapping technique is a powerful approach to capture the in vivo redox state of cellular proteins. plos.org In this method, accessible thiol groups in a cell lysate are first blocked with non-radioactive iodoacetamide. plos.org Subsequently, any existing disulfide bonds are reduced using a reducing agent like DTT, and the newly exposed thiol groups are then labeled with [1-14C] iodoacetamide. plos.org This allows for the specific identification of proteins that were in an oxidized state (i.e., contained disulfide bonds) under the initial conditions. plos.org This technique has been instrumental in identifying the in vivo substrates of major thiol-disulfide oxidoreductases and discovering proteins that undergo thiol modifications in response to oxidative stress. plos.org

In the context of the thioredoxin system, [1-14C] iodoacetamide has been used to probe the active site of thioredoxin reductase (TrxR), a key enzyme that reduces thioredoxin. pnas.org By using a double alkylation procedure, where existing free thiols are first blocked and then disulfide or selenenylsulfide bridges are reduced and labeled with [1-14C] iodoacetamide, researchers have identified the redox-active residues in the enzyme. pnas.org These studies have revealed the presence of a disulfide bridge and a selenenylsulfide in mammalian TrxR, which are crucial for its catalytic activity. pnas.org

Furthermore, [1-14C] iodoacetamide is employed in studies aimed at identifying the protein targets of the thioredoxin system. nih.gov By using trapping mutants of thioredoxin, which can form stable complexes with their substrates, and subsequent analysis involving alkylation with iodoacetamide and mass spectrometry, a wide range of proteins regulated by thioredoxin can be identified. nih.govresearchgate.net

Similarly, in the study of the glutaredoxin system, which utilizes glutathione (GSH) to reduce protein disulfides, iodoacetamide is used to alkylate free thiols before and after specific enzymatic reactions. acs.org For instance, to identify glutathionylated proteins, cell extracts can be treated with iodoacetamide to block all free thiols. acs.org Then, the glutathionylated proteins can be specifically reduced by glutaredoxin, and the newly formed free thiols can be labeled. acs.org This approach helps to elucidate the specific protein substrates of glutaredoxin and understand its role in cellular processes like senescence and response to oxidative stress. acs.org

Interactive Data Table: Research Findings in Thiol-Disulfide Oxidoreductase Systems Using [1-14C] Iodoacetamide

SystemResearch FocusExperimental ApproachKey Findings
Thioredoxin System Identification of in vivo substrates.Differential thiol-trapping with [1-14C] iodoacetamide. plos.orgRevealed a substantial number of redox-sensitive cytoplasmic proteins that are substrates for thioredoxin. plos.org
Thioredoxin System Characterization of thioredoxin reductase (TrxR) active site.Double alkylation procedure using [1-14C] iodoacetamide. pnas.orgIdentified a redox-active disulfide and a selenenylsulfide bridge essential for TrxR activity. pnas.org
Glutaredoxin System Identification of glutathionylated proteins.Alkylation with iodoacetamide followed by Grx-catalyzed deglutathionylation and labeling of newly freed thiols. acs.orgHelped to identify specific protein targets of glutaredoxin and its role in cellular signaling pathways. acs.org

Q & A

Basic: How does IODOACETAMIDE, [1-14C] function in cysteine alkylation for proteomic studies?

IODOACETAMIDE, [1-14C], is a radioactive alkylating agent that irreversibly modifies cysteine residues in proteins by forming stable thioether bonds. This prevents disulfide bond formation during sample preparation, ensuring accurate mass spectrometry analysis. The [1-14C] isotope enables precise tracking of alkylation efficiency and protein quantification via scintillation counting or autoradiography. Key methodological considerations include optimizing reaction pH (8–9), incubation time (30–60 minutes in darkness), and molar excess (10–20× over cysteine content) to ensure complete alkylation .

Advanced: What strategies optimize the alkylation efficiency of IODOACETAMIDE, [1-14C] in complex protein mixtures?

Advanced optimization involves:

  • Pre-reduction of disulfides : Use tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to fully reduce cysteine residues before alkylation .
  • Denaturation : Employ urea or SDS to expose buried cysteines, ensuring reagent accessibility .
  • Quenching unreacted reagent : Add β-mercaptoethanol post-alkylation to halt residual activity and prevent over-alkylation artifacts .
  • Validation : Use parallel experiments with non-radioactive iodoacetamide and LC-MS/MS to confirm labeling specificity and quantify incorporation rates .

Basic: What precautions are necessary when handling IODOACETAMIDE, [1-14C] to ensure experimental reproducibility?

  • Radiation safety : Use shielded containers, personal dosimeters, and proper waste disposal protocols.
  • Light sensitivity : Store and react in amber vials to prevent photodegradation.
  • Temperature control : Maintain −20°C for long-term storage and avoid repeated freeze-thaw cycles .
  • Documentation : Record batch-specific radioactivity (e.g., μCi/μmol) and purity (>95%) to standardize protocols .

Advanced: How can researchers resolve discrepancies in protein quantification data when using IODOACETAMIDE, [1-14C] compared to other alkylating agents?

Discrepancies may arise from:

  • Differential alkylation efficiency : Compare with iodoacetic acid or maleimide-based agents under identical conditions .
  • Isotope effects : Assess if the [1-14C] label alters reaction kinetics by conducting non-radioactive controls .
  • Data normalization : Use internal standards (e.g., heavy isotope-labeled peptides) to correct for variability in MS signal intensity .
  • Statistical validation : Apply false discovery rate (FDR) correction and replicate experiments (n ≥ 3) to identify outliers .

Basic: What are the critical parameters to consider when designing an experiment with IODOACETAMIDE, [1-14C] for mass spectrometry?

  • Sample complexity : Dilute highly concentrated lysates to avoid reagent depletion.
  • pH control : Use Tris or ammonium bicarbonate buffers (pH 8.5) to maximize alkylation rate.
  • Radioactivity calibration : Measure specific activity to adjust scintillation counting thresholds .
  • Contamination checks : Run blank MS runs to detect carryover from previous experiments .

Advanced: What analytical techniques are recommended for validating the incorporation of [1-14C] in IODOACETAMIDE during metabolic tracing studies?

  • Liquid scintillation counting (LSC) : Quantify [14C] in protein pellets after TCA precipitation .
  • Autoradiography : Visualize radiolabeled proteins on SDS-PAGE gels.
  • LC-MS/MS with stable isotope labeling : Confirm co-elution of radioactive and stable isotope-labeled peptides .
  • Kinetic modeling : Use compartmental models to trace [1-14C] flux in metabolic pathways .

Basic: How should researchers document and present raw data from experiments involving IODOACETAMIDE, [1-14C] to meet academic standards?

  • Raw data tables : Include radioactivity counts, protein concentrations, and reaction conditions (e.g., pH, temperature).
  • Processed data : Normalize counts to protein mass and report as mean ± SEM .
  • Visualization : Use scatter plots for dose-response curves or heatmaps for MS-based quantification .
  • Appendices : Archive raw spectra, scintillation readouts, and reagent certificates .

Advanced: In what ways can the FINER criteria be applied to assess the feasibility and relevance of a study using IODOACETAMIDE, [1-14C]?

  • Feasible : Ensure access to radiation-handling facilities and MS instrumentation.
  • Interesting : Address gaps in protein dynamics or redox signaling.
  • Novel : Compare [1-14C] with emerging isotopes (e.g., [13C]) for metabolic tracing.
  • Ethical : Justify radioactive use via risk-benefit analysis in ethics applications.
  • Relevant : Link findings to disease models (e.g., cancer or oxidative stress) .

Basic: What are the common sources of variability when using IODOACETAMIDE, [1-14C] in enzymatic assays, and how can they be mitigated?

  • Incomplete alkylation : Pre-reduce samples and validate with Ellman’s assay .
  • Radiolysis : Use fresh reagents and avoid prolonged storage.
  • Background noise : Pre-clear lysates with activated charcoal to absorb free [14C] .

Advanced: How does the use of IODOACETAMIDE, [1-14C] in gut microbiota studies require modification of standard protocols to ensure data integrity?

  • Anaerobic handling : Perform alkylation in anaerobic chambers to preserve microbiota viability .
  • Cross-validation : Combine [1-14C] data with 16S rRNA sequencing to correlate protein modification with microbial composition shifts .
  • Ethical compliance : Include open-ended survey questions to detect unintended effects on participants in human microbiota studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.